L-2,3-Diaminopropionic acid
Description
Historical Context and Discovery of L-Dap and its Derivatives
The discovery of L-Dap and its derivatives is intrinsically linked to the exploration of natural products, particularly antibiotics, from microbial sources. In the mid-20th century, the isolation and structural elucidation of antituberculosis antibiotics like viomycin (B1663724) and capreomycin (B601254) from Streptomyces species revealed the presence of unusual amino acid constituents. acs.org These complex cyclic peptides were found to contain L-Dap as a key structural component, sparking initial interest in its biosynthesis and function. acs.org
Further research into microbial metabolism led to the identification of L-Dap in a broader range of natural products, including siderophores, which are iron-chelating compounds essential for microbial survival. For instance, L-Dap is a precursor to staphyloferrin B, a siderophore produced by the pathogenic bacterium Staphylococcus aureus. nih.gov The discovery of L-Dap in such diverse and vital molecules underscored its importance in microbial physiology and secondary metabolism. nih.gov More recently, the identification of L-Dap in the Murchison chondritic meteorite has even suggested a potential role for this non-proteinogenic amino acid in prebiotic chemical evolution. mdpi.com
L-Dap as a Non-Proteinogenic Amino Acid
Unlike proteinogenic amino acids, which are directly encoded by the genetic code and incorporated into polypeptide chains by ribosomes, L-Dap is synthesized through specialized enzymatic pathways. Its biosynthesis typically involves the modification of a standard amino acid precursor. In many bacteria, L-Dap is synthesized from L-serine. rsc.org One well-characterized pathway involves the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme-catalyzed amination of serine.
Specifically, in the biosynthesis of capreomycin, two enzymes, CmnB and CmnK, are involved in the formation of L-Dap. iucr.orgnih.gov CmnB catalyzes the condensation of O-phospho-L-serine and L-glutamic acid, and CmnK subsequently facilitates an oxidative hydrolysis to produce L-Dap. iucr.orgnih.gov In Staphylococcus aureus, the enzymes SbnA and SbnB are responsible for a similar transformation, converting O-phospho-L-serine and L-glutamate into L-Dap and α-ketoglutarate. nih.gov These enzymatic routes highlight the distinct metabolic pathways that have evolved to produce this specialized building block.
Overview of L-Dap's Significance in Biological Systems and Research
The importance of L-Dap extends across various biological contexts and research disciplines. Its incorporation into a wide array of natural products underscores its functional versatility.
In Biological Systems:
Antibiotics: L-Dap is a fundamental component of several non-ribosomal peptide antibiotics, including capreomycin, viomycin, and zwittermicin. acs.orgnih.gov The presence of L-Dap in these molecules is often crucial for their antibacterial activity.
Siderophores: As a precursor to siderophores like staphyloferrin B, L-Dap plays a critical role in iron acquisition for bacteria such as Staphylococcus aureus. nih.govresearchgate.net This process is vital for bacterial growth and virulence, making the L-Dap biosynthetic pathway a potential target for new antimicrobial agents. nih.gov
Plant and Bacterial Metabolism: L-Dap is produced by numerous plants and bacteria. mdpi.comresearchgate.net In some plants, it is a structural motif of compounds like albizziine. mdpi.com In certain bacteria, accumulation of L-Dap can induce metabolic stress. nih.gov
In Research and Biotechnology:
Drug Development: The unique structure of L-Dap and its presence in bioactive compounds make it a valuable scaffold for the synthesis of novel therapeutic agents. chemimpex.com Protected derivatives of L-Dap are used as building blocks in the synthesis of peptidomimetics and other molecules with potential pharmacological applications. mdpi.commedchemexpress.com
Bioconjugation and Gene Delivery: L-Dap-containing polymers have shown promise in gene delivery due to their ability to bind nucleic acids and penetrate cell membranes. mdpi.com The azido (B1232118) derivative of L-Dap is particularly useful in "click chemistry" for bioconjugation applications. chemimpex.com
Enzyme Inhibition Studies: L-Dap and its derivatives have been investigated as inhibitors of various enzymes, including polyphenol oxidase, which is responsible for browning in fruits and vegetables. medchemexpress.com
Peptide and Protein Chemistry: The incorporation of L-Dap into peptides allows for the introduction of unique structural features, such as cross-linking and branching, which can be used to study protein structure and function. mdpi.com
The following tables provide a summary of key natural products containing L-Dap and the enzymes involved in its biosynthesis.
| Natural Product | Class | Producing Organism | Significance |
| Capreomycin | Antibiotic | Saccharothrix mutabilis subsp. capreolus | Antituberculosis drug |
| Viomycin | Antibiotic | Streptomyces sp. | Antituberculosis drug |
| Zwittermicin A | Antibiotic | Bacillus cereus | Broad-spectrum antibiotic |
| Staphyloferrin B | Siderophore | Staphylococcus aureus | Iron acquisition and virulence factor |
| Albizziine | Non-proteinaceous amino acid | Higher plants and seeds | Structural component |
| Dapdiamide | Natural Product | - | Building block |
Table 1: Examples of Natural Products Containing L-2,3-Diaminopropionic Acid
| Enzyme(s) | Organism/Pathway | Substrates | Product |
| CmnB and CmnK | Capreomycin Biosynthesis | O-phospho-L-serine, L-glutamic acid | This compound |
| SbnA and SbnB | Staphyloferrin B Biosynthesis (S. aureus) | O-phospho-L-serine, L-glutamate | This compound |
| VioB and VioK | Viomycin Biosynthesis | L-Serine or O-acetyl-L-serine, L-Ornithine | This compound |
Table 2: Key Enzymes in the Biosynthesis of this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3-diaminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193328 | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4033-39-0 | |
| Record name | L-α,β-Diaminopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diaminopropionic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Diaminopropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of L Dap
Natural Occurrence and Producers of L-Dap
L-Dap is synthesized by a range of organisms, including plants, bacteria, and cyanobacteria, where it is often a precursor to molecules with significant biological activity.
In the plant kingdom, L-Dap is notably a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which is found in legumes of the Lathyrus genus. researchgate.netnih.govresearchgate.net
Lathyrus sativus : Commonly known as grass pea, this resilient legume produces β-ODAP, particularly under stress conditions like drought. nih.govfrontiersin.org The accumulation of this neurotoxin is a significant concern as its consumption is linked to neurolathyrism, a neurodegenerative disorder causing paralysis of the lower limbs. researchgate.netfrontiersin.org The biosynthesis of β-ODAP involves the formation of L-Dap as an intermediate. researchgate.net Research efforts are focused on developing grass pea varieties with low β-ODAP content to ensure its safety as a food source. nih.govfrontiersin.org
Panax spp. : The neuroactive metabolite β-ODAP, and by extension its precursor L-Dap, has also been identified in several traditional Chinese herbs, including Panax notoginseng and Panax ginseng. researchgate.net
| Plant Species | Associated Compound | Significance |
|---|---|---|
| Lathyrus sativus (Grass Pea) | β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | L-Dap is a precursor to the neurotoxin β-ODAP. researchgate.netnih.gov |
| Panax notoginseng, Panax ginseng | β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | L-Dap serves as a precursor to the neuroactive β-ODAP. researchgate.net |
Bacteria utilize L-Dap as a precursor for a variety of essential secondary metabolites, including siderophores for iron acquisition and antibiotics. researchgate.netresearchgate.net
Staphylococcus aureus : This bacterium produces L-Dap as a key component for the synthesis of the siderophore staphyloferrin B. nih.govnih.gov Siderophores are crucial for bacterial survival as they scavenge iron, an essential nutrient, from the host environment. researchgate.net The genes responsible for L-Dap synthesis in S. aureus are part of the staphyloferrin B biosynthetic gene cluster (sbn). researchgate.netnih.gov
Streptomyces albulus : This soil bacterium is known for producing ε-poly-L-lysine (ε-PL), a homopolymer of L-lysine used as a natural food preservative. mdpi.comnih.govresearchgate.net The biosynthesis of the L-lysine monomer for ε-PL proceeds through the diaminopimelate (DAP) pathway, indicating a metabolic context in which related diamino acids are synthesized. nih.govresearchgate.net
| Bacterial Species | Associated Compound/Process | Role of L-Dap |
|---|---|---|
| Staphylococcus aureus | Staphyloferrin B (Siderophore) | Essential precursor for siderophore assembly. nih.govnih.gov |
| Streptomyces albulus | ε-poly-L-lysine (ε-PL) | Precursor biosynthesis is linked to diaminopimelate pathways. nih.govresearchgate.net |
| Bacillus thuringiensis | General Metabolism | Involved in amino acid biosynthetic pathways. insa-toulouse.frnih.gov |
Certain species of cyanobacteria are known to produce a variety of non-proteinogenic amino acids, some of which are neurotoxic. L-Dap is implicated in the metabolic pathways of these compounds. For instance, the neurotoxin β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases, is produced by cyanobacteria. researchgate.netresearchgate.net The metabolism of such modified amino acids points to the presence of diverse biosynthetic pathways, including those capable of producing precursors like L-Dap.
Enzymatic Pathways for L-Dap Synthesis
The biosynthesis of L-Dap is accomplished through specific enzymatic routes. The most well-characterized pathway involves a two-step condensation and hydrolysis mechanism, while other routes have also been proposed.
A prominent pathway for L-Dap synthesis, identified in bacteria like Staphylococcus aureus, involves two key enzymes, SbnA and SbnB. nih.govnih.gov This two-step process utilizes primary metabolites O-phospho-L-serine (OPS) and L-glutamate. researchgate.netresearchgate.net
Step 1 (Catalyzed by SbnA) : The enzyme SbnA, which is dependent on pyridoxal (B1214274) 5'-phosphate (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate. researchgate.netnih.gov This reaction forms the intermediate N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA) and releases an inorganic phosphate (B84403). researchgate.netnih.govacs.org SbnA shows homology to O-acetyl-L-serine sulfhydrylases but is specific for OPS and uses L-glutamate as a nitrogen donor. nih.gov
Step 2 (Catalyzed by SbnB) : The intermediate ACEGA is then acted upon by SbnB, an NAD⁺-dependent dehydrogenase. researchgate.netnih.gov SbnB catalyzes the oxidative hydrolysis of ACEGA to yield the final products: L-2,3-diaminopropionic acid (L-Dap) and α-ketoglutarate. researchgate.netnih.govacs.org
This SbnA/SbnB system is crucial for providing the L-Dap necessary for the biosynthesis of the siderophore staphyloferrin B in S. aureus. nih.gov Homologous enzymes are found in other bacteria, suggesting this is a conserved pathway for producing L-Dap as a precursor for various secondary metabolites. nih.gov
| Enzyme | Cofactor | Substrates | Product |
|---|---|---|---|
| SbnA | Pyridoxal 5'-phosphate (PLP) | O-phospho-L-serine + L-glutamate | N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA) + Pi |
| SbnB | NAD⁺ | N-(1-amino-1-carboxy-2-ethyl)-glutamic acid (ACEGA) | This compound (L-Dap) + α-ketoglutarate |
An alternative biosynthetic route to L-Dap starting from L-serine has been investigated. rsc.org Studies involving isotopic labeling have shown that L-serine is a direct precursor of L-Dap. rsc.org This transformation proceeds through a process where the α-hydrogen of L-serine is eliminated. Concurrently, both β-hydrogens from L-serine are retained, and an ammonia (B1221849) molecule is incorporated at the β-carbon, with retention of stereochemical configuration, to form L-Dap. rsc.org This pyridoxal phosphate (PLP) mediated amination of serine represents another distinct mechanism for the formation of L-Dap in biological systems. wikipedia.org
L-Dap in General Metabolic Networks
The accumulation of L-Dap in cells that cannot efficiently degrade it can lead to significant metabolic stress by interfering with other essential biosynthetic pathways. nih.gov Research in Salmonella enterica has demonstrated that L-Dap directly inhibits at least three major metabolic routes: proline biosynthesis, coenzyme A biosynthesis, and isoleucine biosynthesis. nih.gov
The presence of L-Dap creates a proline requirement for the growth of S. enterica. nih.gov This indicates that L-Dap directly interferes with the normal production of proline, an amino acid crucial for protein synthesis and stress response. The exact mechanism of this inhibition involves the disruption of the pathway that converts glutamate (B1630785) to proline. This disruption makes proline an essential nutrient that must be supplied externally for the cell to grow when L-Dap is present. nih.gov
The third major pathway affected by L-Dap accumulation is the biosynthesis of the essential amino acid isoleucine. nih.gov The growth inhibition caused by L-Dap can be reversed by the addition of isoleucine, indicating a direct impact on its synthesis. nih.gov The biosynthetic pathway for isoleucine is a multi-step process that starts from threonine. bioninja.com.au L-Dap's interference with this pathway means the cell cannot produce sufficient isoleucine to support normal growth and protein synthesis, leading to a state of auxotrophy. nih.govnih.gov
| Metabolic Pathway | Effect of L-Dap | Key Enzyme(s) / Component(s) Involved | Consequence |
| Proline Biosynthesis | Inhibition | Pathway converting glutamate to proline | Creates a proline requirement for growth. nih.gov |
| Coenzyme A Biosynthesis | Inhibition | Pantothenate Synthetase (PanC) | L-Dap competes with β-alanine, reducing pantothenate and CoA production. nih.gov |
| Isoleucine Biosynthesis | Inhibition | Multi-step pathway from threonine | Leads to isoleucine auxotrophy and growth inhibition. nih.gov |
Substrate for Pantothenate Synthetase (PanC)
This compound (L-Dap) has been identified as a substrate for pantothenate synthetase (PanC), a key enzyme in the biosynthesis of pantothenate (Vitamin B5). nih.gov PanC typically catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. ucla.edumdpi.com However, research has shown that PanC from organisms such as Salmonella enterica and Escherichia coli exhibits substrate promiscuity and can utilize L-Dap in place of its natural substrate, β-alanine. nih.govrsc.org
In a study involving Salmonella enterica, the activity of PanC was measured in the presence of varying concentrations of L-Dap. nih.gov The experiment demonstrated that L-Dap serves as a substrate for the enzyme, leading to the synthesis of a pantothenate analog. Specifically, PanC catalyzes the reaction between pantoate and L-Dap to form 2-aminopantothenate. nih.gov This reaction confirms that L-Dap can effectively compete with β-alanine for the active site of PanC.
The enzymatic activity of PanC with L-Dap as a substrate was quantified using a coupled assay that measured the oxidation of NADH. The initial rate of the reaction was determined at different concentrations of L-Dap, allowing for the calculation of kinetic parameters.
Table 1: PanC Activity with L-Dap as a Substrate
| L-Dap Concentration (mM) | Initial Rate (ΔA340nm/min) |
|---|---|
| 0 | 0.00 |
| 1 | 0.02 |
| 2.5 | 0.04 |
| 5 | 0.07 |
| 10 | 0.10 |
| 20 | 0.13 |
This table is based on data presented in a study on L-2,3-diaminopropionate metabolism in Salmonella enterica, where PanC activity was measured by a coupled assay relying on the oxidation of NADH in the presence of increasing concentrations of Dap. nih.gov
The ability of PanC to utilize L-Dap as a substrate highlights the enzyme's broad substrate scope. rsc.orgnih.gov This characteristic is not unique to L-Dap, as PanC from E. coli has been shown to accept a wide variety of amine nucleophiles for the amidation of (R)-pantoate. rsc.orgrsc.org The reaction with L-Dap, however, is significant as it leads to the formation of a pantothenate analog, which can have further implications for cellular metabolism. nih.gov The accumulation of such analogs can potentially interfere with pathways that require coenzyme A, a derivative of pantothenate. nih.govucla.edu
Biological Functions and Roles of L Dap
Precursor in Secondary Metabolite Biosynthesis
L-Dap is a fundamental building block for diverse natural products, including metal-chelating siderophores, potent antibiotics, and neurotoxins. nih.govresearchgate.net The biosynthesis of L-Dap itself is a critical step, often originating from primary metabolites. In many bacteria, the pathway involves a two-enzyme system. The first enzyme, a PLP-dependent synthase (like SbnA or CmnB), catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate (L-Glu) to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA). nih.govresearchgate.netnih.gov A second, NAD+-dependent enzyme (like SbnB or CmnK) then facilitates an oxidative hydrolysis of ACEGA to yield L-Dap and α-ketoglutarate. nih.govresearchgate.netnih.gov
In the pathogenic bacterium Staphylococcus aureus, L-Dap is an indispensable component of the carboxylate-type siderophore, staphyloferrin B. nih.govmdpi.com Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment, a process crucial for survival and virulence, particularly in iron-limited host environments. nih.gov
Staphyloferrin B is assembled from citrate, α-ketoglutarate, and two molecules of L-Dap. mdpi.com The L-Dap moiety serves as a key iron-liganding component of the final siderophore structure. nih.gov The biosynthesis of L-Dap for this purpose is carried out by the enzymes SbnA and SbnB, which are encoded within the staphyloferrin B (sbn) biosynthetic gene cluster. nih.govresearchgate.net Genetic mutation of either the sbnA or sbnB gene abrogates the production of staphyloferrin B, confirming their essential role in producing the L-Dap precursor. nih.gov This defect in siderophore synthesis can be chemically rescued by supplementing the growth medium with external L-Dap. nih.gov
L-Dap is a structural cornerstone for several nonribosomal peptide antibiotics, which are complex secondary metabolites synthesized by specialized enzymatic machinery rather than ribosomes. researchgate.netnih.gov
Capreomycin (B601254) and Viomycin (B1663724) : These are tuberactinomycin (B576502) antibiotics used in the treatment of multidrug-resistant tuberculosis. nih.govnih.gov The cyclic pentapeptide core of both capreomycin and viomycin contains L-Dap as one of its nonproteinogenic amino acid residues. researchgate.netnih.gov In the biosynthesis of capreomycin by Saccharothrix mutabilis, the enzymes CmnB and CmnK are responsible for synthesizing L-Dap through a pathway analogous to that of SbnA/SbnB in staphyloferrin B synthesis. researchgate.netnih.gov Similarly, the viomycin gene cluster contains homologous genes (VioB and VioK) for L-Dap formation. researchgate.net
Zwittermicin and Dapdiamide : L-Dap also serves as a building block for other antibiotics, including zwittermicin and dapdiamide, further highlighting its importance in the generation of structurally diverse and biologically active natural products. researchgate.net
The table below summarizes key antibiotics that incorporate L-Dap.
| Antibiotic | Producing Organism (Example) | Therapeutic Use/Activity | Role of L-Dap |
| Capreomycin | Saccharothrix mutabilis | Antituberculosis | Structural component of the cyclic peptide core. nih.govnih.gov |
| Viomycin | Streptomyces sp. | Antituberculosis | Structural component of the cyclic peptide core. researchgate.netnih.gov |
| Zwittermicin | Bacillus cereus | Broad-spectrum antibiotic | Precursor building block. researchgate.net |
| Dapdiamide | Not specified in sources | Antibiotic | Precursor building block. researchgate.net |
Neurotoxin Precursor (e.g., β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP))
In the plant kingdom, specifically in the grass pea (Lathyrus sativus), L-Dap is the direct precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). wikipedia.orgnih.gov β-ODAP is a structural analogue of the neurotransmitter glutamate (B1630785) and is the causative agent of neurolathyrism, a degenerative motor neuron disease. wikipedia.orgacs.org
The biosynthesis of β-ODAP involves the enzymatic oxalylation of the β-amino group of L-Dap, a reaction mediated by oxalyl-coenzyme A. nih.gov While L-Dap itself is an intermediate, its conversion to β-ODAP is the critical step that produces the neurotoxic compound. nih.gov The pathway begins with O-acetylserine and isoxazolin-5-one, which form an intermediate that is converted into the short-lived L-Dap before its final modification into β-ODAP. nih.gov
Role in Iron Acquisition
The primary role of L-Dap in iron acquisition is as a structural component of siderophores, such as staphyloferrin B in S. aureus. nih.govnih.gov Iron is an essential cofactor for numerous cellular enzymes, but its availability in aerobic, neutral-pH environments and within host organisms is extremely low. nih.gov Pathogenic bacteria have evolved sophisticated systems to acquire iron, with siderophore-mediated uptake being one of the most common. nih.govmdpi.com
By contributing to the structure of staphyloferrin B, L-Dap directly enables the chelation and subsequent transport of ferric iron (Fe³⁺) into the bacterial cell. nih.gov The inability to synthesize L-Dap leads to a failure to produce the siderophore, which in turn impairs the bacterium's ability to grow in iron-restricted conditions, thereby reducing its pathogenic potential. nih.gov Therefore, the biosynthesis of L-Dap is a critical upstream process that supports the broader biological function of iron acquisition. nih.gov
Involvement in Poly(L-diaminopropionic acid) Production
Research has identified a novel biopolymer, Poly(L-diaminopropionic acid) or PDAP, that is co-produced with the well-known antimicrobial agent poly(ε-L-lysine) by the bacterium Streptomyces albulus. researchgate.net PDAP is an oligomer composed of L-Dap monomers linked between their amino and carboxylic acid functional groups. researchgate.net
This discovery positions L-Dap not only as a precursor for small molecule secondary metabolites but also as a monomer for the synthesis of unique non-proteinic amino acid oligomers. researchgate.net In fed-batch fermentation, S. albulus was shown to produce significant quantities of both polymers, indicating a robust biosynthetic capacity for L-Dap and its subsequent polymerization. researchgate.net PDAP itself exhibits antimicrobial properties, showing stronger inhibitory activity against yeasts compared to poly(ε-L-lysine). researchgate.net
L Dap in Neurobiology and Neurotoxicity
Association with Neurolathyrism and Motor Neuron Degeneration
The consumption of legumes from the Lathyrus genus, especially the grass pea (Lathyrus sativus), is linked to a neurological disorder known as neurolathyrism. wikipedia.orgwikipedia.org This condition is characterized by the degeneration of motor neurons, leading to paralysis and muscle atrophy, predominantly in the lower limbs. wikipedia.org The causative agent for this neurodegenerative disease is widely recognized as β-ODAP, a neurotoxic non-protein amino acid found in these legumes. researchgate.netnih.gov The disease manifests particularly in populations facing famine or severe malnourishment, where the grass pea becomes a primary dietary staple for extended periods. jic.ac.uk
β-ODAP is a structural analogue of the major excitatory neurotransmitter glutamate (B1630785). wikipedia.orgwikipedia.org Its neurotoxicity stems from its function as a potent neuroexcitatory amino acid. jic.ac.ukresearchgate.net It acts as an agonist at certain glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. researchgate.netnih.gov By binding to these receptors, β-ODAP mimics the action of glutamate, leading to excessive stimulation of motor neurons. jic.ac.ukresearchgate.net This overstimulation is a key factor in the excitotoxic cascade that results in neuronal damage and death, particularly affecting motor neurons in the spinal cord and the cortical areas controlling the legs. wikipedia.orgwikipedia.org
The neurotoxic effects of β-ODAP are multifaceted, involving several interconnected mechanisms that culminate in motor neuron degeneration.
Glutamate Receptor Interaction: The primary mechanism is excitotoxicity initiated by the interaction of β-ODAP with ionotropic glutamate receptors. wikipedia.org Specifically, it binds to and activates AMPA receptors. researchgate.netnih.gov This activation leads to an influx of ions and sustained depolarization of the neuron, triggering a cascade of damaging intracellular events. nih.gov Studies have shown that AMPA receptor blockers can inhibit the calcium transients and cell death induced by β-ODAP. nih.gov
Oxidative Stress: A significant consequence of β-ODAP-induced excitotoxicity is the generation of oxidative stress. researchgate.netnih.gov The over-activation of glutamate receptors leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. nih.govnih.gov Furthermore, β-ODAP is known to inhibit the uptake of cystine, a crucial precursor for the synthesis of glutathione (B108866), which is a major intracellular antioxidant. nih.gov This impairment of the cell's antioxidant defense system, coupled with increased ROS production, results in a state of severe oxidative stress, contributing to mitochondrial dysfunction and eventual cell death. wikipedia.orgnih.govnih.gov
Disruption of Calcium Homeostasis: β-ODAP has been shown to disrupt the cell's ability to regulate intracellular calcium concentrations ([Ca2+]i). nih.govnih.gov Its action on AMPA receptors, including Ca2+-permeable subtypes, leads to excessive calcium influx. nih.gov This deregulation of calcium homeostasis is a critical factor in excitotoxic cell death, as elevated intracellular calcium can activate various enzymes that degrade cellular structures and contribute to mitochondrial damage. nih.govnih.gov
| Mechanism of Neurotoxicity | Description | Key Molecular Players |
| Excitotoxicity | Overstimulation of neurons leading to cell death. | β-ODAP, Glutamate, AMPA Receptors |
| Oxidative Stress | Imbalance between reactive oxygen species (ROS) and antioxidants. | ROS, Glutathione, Cystine |
| Calcium Dysregulation | Excessive influx and accumulation of intracellular calcium ions. | Ca2+, Ca2+-permeable AMPA Receptors |
The development of neurolathyrism is not solely dependent on the ingestion of β-ODAP; nutritional status plays a critical role. jic.ac.uk Epidemiological data and experimental studies indicate that deficiencies in certain nutrients, particularly sulfur-containing amino acids like methionine and cysteine, significantly exacerbate β-ODAP's neurotoxicity. nih.govnih.gov
The grass pea, the source of β-ODAP, is itself deficient in these essential amino acids. wikipedia.org Methionine and cysteine are precursors for the synthesis of glutathione (GSH), the body's primary defense against oxidative stress. nih.govnih.gov A diet lacking these amino acids leads to depleted glutathione levels. nih.gov When individuals on such a diet consume large amounts of grass pea, their neurons have a diminished capacity to counteract the oxidative stress induced by β-ODAP. nih.govnih.gov Studies on motor neuron cell lines have demonstrated that depriving the culture medium of methionine and cysteine significantly increases the toxicity of L-β-ODAP and drastically lowers glutathione content. nih.gov This increased toxicity can be neutralized by the addition of glutathione precursors, highlighting the crucial role of sulfur amino acids in mitigating the neurotoxic effects. nih.gov
Interaction with Neurotransmitter Systems
As a structural analogue of glutamate, β-ODAP's primary interaction within the central nervous system is with the glutamatergic system, the main excitatory pathway in the brain. wikipedia.orgnih.gov
The glutamatergic system is essential for most aspects of brain function, and its activity is tightly regulated. nih.govnih.gov β-ODAP modulates this system by acting as a potent agonist at specific glutamate receptors. wikipedia.org Its binding to AMPA receptors leads to an over-activation of glutamatergic signaling pathways. nih.govnih.gov This disrupts the delicate balance of excitatory neurotransmission, causing the excitotoxic conditions that are particularly damaging to motor neurons. wikipedia.orgnih.gov Research has clarified that besides AMPA receptors, group I metabotropic glutamate receptors may also be involved in the neuronal insult caused by β-ODAP. nih.gov This modulation and overstimulation of the glutamatergic system is the foundational neurochemical event that leads to the pathology of neurolathyrism. nih.gov
Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission. wikipedia.org They are broadly classified into AMPA, kainate, and NMDA receptors. wikipedia.org Research has definitively shown that β-ODAP selectively interacts with the AMPA subtype of iGluRs. nih.govresearchgate.netnih.gov
The activation of AMPA receptors by β-ODAP triggers the opening of their associated ion channels, leading to an influx of cations like sodium and, in the case of certain AMPA receptor subtypes, calcium. nih.govwikipedia.org This influx causes neuronal depolarization. nih.gov Studies using specific pharmacological blockers for iGluRs have provided detailed insights into this interaction. For instance, the application of AMPA receptor antagonists, such as 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide (NBQX), effectively inhibits the intracellular calcium transients and subsequent cell death induced by β-ODAP in cultured motor neurons. nih.gov This confirms that the binding and activation of AMPA-type iGluRs is a critical step in the pathway of β-ODAP-mediated neurotoxicity. nih.gov
| Receptor Type | Subtype | Role in β-ODAP Neurotoxicity |
| Ionotropic Glutamate Receptors (iGluRs) | AMPA Receptors | Primary binding site for β-ODAP, initiating excitotoxicity. nih.govnih.gov |
| Kainate Receptors | Less evidence for direct, primary interaction. | |
| NMDA Receptors | Not the primary target for β-ODAP's initial action. nih.gov | |
| Metabotropic Glutamate Receptors | Group I | May also play a role in the neuronal damage. nih.gov |
Synthetic Methodologies and Chemical Modifications
Chemical Synthesis of L-Dap and its Derivatives
The synthesis of L-2,3-diaminopropionic acid (L-Dap) and its derivatives is a critical area of research, driven by its presence in various natural products and its utility as a building block in medicinal chemistry. Synthetic strategies aim to control the stereochemistry at the α-carbon and to install the two amino groups with appropriate protecting groups for further modifications.
Total synthesis of L-Dap often relies on established methodologies from amino acid chemistry, utilizing chiral precursors or asymmetric reactions to establish the desired (S)-stereochemistry. One effective and cost-efficient approach begins with the commercially available N(α)-Boc-L-aspartic acid β-benzyl ester. This method employs a Curtius rearrangement to introduce the β-nitrogen. acs.org A critical aspect of this synthesis is the proper protection of the α-nitrogen, for which a di-Boc protection scheme is essential for the success of the rearrangement. acs.org This multi-step process converts the β-carboxyl group into a β-amino group, yielding an orthogonally protected L-Dap derivative suitable for various applications.
Another strategy involves the amination of serine, a readily available amino acid. wikipedia.org The biosynthesis of L-Dap, for instance, is achieved through the pyridoxal (B1214274) phosphate (B84403) (PLP)-mediated amination of O-phospho-L-serine. wikipedia.orgnih.govresearchgate.net In this enzymatic pathway, O-phospho-L-serine and L-glutamate are condensed to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). nih.govresearchgate.net This intermediate then undergoes oxidative hydrolysis, catalyzed by an NAD+-dependent enzyme, to yield L-Dap and α-ketoglutarate. nih.govresearchgate.net These biological pathways provide inspiration for chemical synthesis strategies.
Serine is a common and versatile starting material for the stereoselective synthesis of L-Dap. A notable strategy employs enantiomerically pure Nα-Fmoc-O-tert-butyl-D-serine to ensure the correct L-stereochemistry in the final product. mdpi.com The synthesis involves a series of transformations that convert the hydroxyl group of serine into an amino group.
The key steps in this synthetic route are outlined below:
Amide Formation: The protected D-serine is first converted into its Weinreb–Nahm amide. This reaction proceeds in high yield and the product can often be used without chromatographic purification. mdpi.com
Reduction to Aldehyde: The Weinreb–Nahm amide is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) to afford the corresponding α-amino aldehyde. mdpi.com
Reductive Amination: The aldehyde is subjected to reductive amination with various primary amines or sulfonamides. This step, often assisted by a Lewis acid such as titanium isopropoxide (Ti(OiPr)₄), introduces the second nitrogen atom and creates a protected 2,3-diaminopropanol scaffold. mdpi.com
Oxidation: The final step involves the mild oxidation of the primary alcohol in the diaminopropanol intermediate to generate the carboxylic acid, thus completing the synthesis of the protected L-Dap derivative. mdpi.com
This approach is advantageous as it preserves the chirality of the starting material throughout the synthetic sequence and allows for the introduction of various orthogonal protecting groups on the two amino functions, making the resulting L-Dap derivatives valuable for peptide chemistry. mdpi.com
| Step | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Weinreb-Nahm Amide Formation | N,O-dimethylhydroxylamine hydrochloride | Weinreb-Nahm amide of protected D-Serine |
| 2 | Reduction to Aldehyde | LiAlH₄ | Protected D-Serinal |
| 3 | Reductive Amination | Primary amine/sulfonamide, Ti(OiPr)₄, NaBH₃CN | Protected 2,3-diaminopropanol |
| 4 | Oxidation | TCCA, TEMPO, NaBr | Nα,Nβ-diprotected L-Dap derivative |
Protected L-Dap Derivatives in Peptide Synthesis
Commonly used protecting groups for the α-amino and β-amino groups of Dap include the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com Orthogonally protected derivatives such as Fmoc-Dap(Boc)-OH and Boc-Dap(Fmoc)-OH are commercially available and widely used. peptide.com The Dde group is another option for side-chain protection, though care must be taken to prevent its migration to the α-amino group during deprotection steps. peptide.com
| Protecting Group | Abbreviation | Typical Application | Cleavage Condition |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | α-Amino or β-Amino | Strong acid (e.g., TFA) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino or β-Amino | Base (e.g., Piperidine) |
| Carboxybenzyl | Cbz or Z | β-Amino | Catalytic Hydrogenolysis |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | β-Amino | Hydrazine |
| Triphenylmethyl | Trt | β-Amino | Mild acid |
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise fashion on an insoluble resin support. bachem.comresearchgate.net Protected L-Dap derivatives are crucial for its incorporation into peptide sequences using this technique. peptide.com The general SPPS cycle involves anchoring the C-terminal amino acid to the resin, followed by repeated cycles of Nα-deprotection, washing, coupling of the next protected amino acid, and further washing. peptide.combachem.com
In the widely used Fmoc/tBu strategy, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while side-chain functionalities, including the β-amino group of L-Dap, are protected with acid-labile groups like Boc or Trt. peptide.com This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection or the peptide-resin linkage. peptide.compeptide.com For example, Fmoc-Dap(Boc)-OH is used to introduce an L-Dap residue into the growing peptide chain. After the full peptide is assembled, a final treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the peptide from the resin and removes all the side-chain protecting groups simultaneously. peptide.com The use of these well-defined, protected L-Dap building blocks enables the routine synthesis of complex peptides containing this non-proteinogenic amino acid. nih.gov
Derivatives as Biochemical Probes and Therapeutic Agents
Derivatives of L-Dap are valuable tools in chemical biology and drug discovery. nih.gov By modifying the side-chain amino group, researchers can create molecules with unique properties for probing biological systems or for therapeutic intervention.
One innovative application uses L-Dap as a replacement for catalytic serine or cysteine residues in enzymes. nih.gov The β-amino group of the incorporated Dap residue can act as a nucleophile to trap acyl-enzyme intermediates by forming a stable amide bond, which is more resistant to hydrolysis than the native ester or thioester linkage. nih.gov This strategy allows for the isolation and characterization of transient intermediates in enzymatic reactions. Protected versions of Dap, such as (S)-3-(((allyloxy)carbonyl)amino)-2-aminopropanoic acid, have been developed for genetic incorporation into proteins for these trapping experiments. nih.gov
Furthermore, libraries of N-substituted L-Dap residues, known as DAPEGs, have been synthesized to create fluorogenic probes. nih.gov These probes can be designed to be selective substrates for specific enzymes, such as neutrophil serine protease 4, aiding in diagnostics and the study of enzyme activity. nih.gov
The unique structural and chemical properties of L-Dap make it an attractive scaffold for the development of new therapeutic agents. Polycationic polymers composed of N-substituted L-Dap residues have been investigated for their potential in gene delivery. nih.gov These compounds, such as O2Oc-[Dap(GO2)]n-O2Oc-NH₂, can bind to DNA and facilitate its penetration across cell membranes. nih.gov Studies have shown that these L-Dap-based polymers can achieve high transfection efficacy with minimal cytotoxicity, highlighting their potential as vectors in gene therapy. nih.gov
L-Dap is also a precursor in the biosynthesis of various antibiotics and siderophores. nih.govresearchgate.net This natural precedent inspires the synthesis of L-Dap-containing compounds as potential anti-infective agents. The ability to chemically synthesize a wide array of L-Dap derivatives allows for the exploration of structure-activity relationships to optimize their therapeutic properties.
Applications in Bioconjugation
This compound (L-Dap) serves as a versatile building block in the field of bioconjugation, where molecules are linked to create novel constructs with specific functions. Its unique structure, featuring two amine groups, allows for the synthesis of complex molecules such as peptide conjugates, pH-sensitive vectors, and nucleopeptides.
Protected forms of L-Dap are utilized as foundational units in the solid-phase synthesis of chelating peptide conjugates. These specialized peptides have shown potential for therapeutic and diagnostic applications, particularly in oncology. mdpi.com The incorporation of L-Dap into peptides can also create pH-sensitive vectors. kcl.ac.ukresearchgate.net These vectors are designed to respond to the lower pH environment of endosomes, facilitating the delivery of cargo, like nucleic acids, into cells. This pH sensitivity is attributed to the pKa of the β-amino group of Dap, which is lowered when incorporated into a peptide, allowing its protonation state to change during endosomal acidification. kcl.ac.uk
Furthermore, L-Dap has been used to synthesize nucleoamino acids for the assembly of cationic nucleopeptides. These constructs, which can feature alternating L-Dap-based moieties and other amino acids like L-lysine, are capable of interacting with DNA and RNA, suggesting their potential use in biomedical applications that involve nucleic acid recognition. researchgate.net
Potential in Inhibiting Advanced Glycosylation End-products (AGEs) and Lipid Peroxidation End-products (ALEs)
This compound and its derivatives have emerged as promising agents for inhibiting the formation of Advanced Glycosylation End-products (AGEs) and Advanced Lipid Peroxidation End-products (ALEs). tandfonline.com These harmful compounds are implicated in aging and the pathogenesis of various diseases, including diabetic complications. nih.gov The inhibitory action of L-Dap-based molecules stems from their ability to scavenge reactive carbonyl species (RCS), which are precursors to AGEs and ALEs. rsc.orgnih.gov
Peptides with an N-terminal Dap residue have proven to be particularly efficient at scavenging methylglyoxal (B44143) (MG), a highly reactive dicarbonyl compound, thereby preventing protein modifications. nih.gov Studies comparing these N-terminal Dap peptides to known AGE inhibitors like aminoguanidine (B1677879) and carnosine have highlighted their potent scavenging capabilities. nih.gov The reaction between L-Dap-L-Leu and methylglyoxal, for instance, results in the formation of pyrazine (B50134) derivatives, demonstrating the direct trapping mechanism. nih.gov
The table below summarizes the inhibitory activities of L-Dap and its derivatives against AGE and ALE precursors.
| Compound/Derivative | Target Precursor(s) | Key Findings |
| This compound-based molecules | Glyoxal, Methylglyoxal (AGE precursors) | Successfully synthesized and tested as effective scavengers. rsc.orgnih.gov |
| This compound-based molecules | Malondialdehyde (ALE precursor) | Proven to be efficient in trapping this ALE precursor. rsc.orgnih.gov |
| L-Dap with 8-hydroxyquinoline (B1678124) moiety | Glyoxal, Methylglyoxal | The addition of this moiety increased the overall inhibitory activity. rsc.orgnih.gov |
| N-terminal Dap peptides (e.g., L-Dap-L-Leu, L-Dap-L-Val) | Methylglyoxal (MG) | Demonstrated potent MG scavenging ability, inhibiting in vitro protein modifications. nih.gov |
Research Applications and Future Directions
Antimicrobial Research and Drug Discovery
L-2,3-diaminopropionic acid (L-Dap) is a critical building block in the biosynthesis of various secondary metabolites, making it a focal point in antimicrobial research. Its incorporation into natural products and its role in essential bacterial processes present unique opportunities for drug discovery.
Precursor to Antibiotics and Siderophores: L-Dap is an essential precursor for a range of antibiotics and for siderophores, which are iron-chelating compounds vital for the survival of many pathogenic bacteria. researchgate.netnih.gov In the human pathogen Staphylococcus aureus, L-Dap is a key component of the siderophore staphyloferrin B. researchgate.net Siderophores are crucial for acquiring iron, an essential nutrient, from the host environment. Therefore, the biosynthetic pathway of L-Dap represents an attractive target for developing new antimicrobial agents that could starve bacteria of iron. researchgate.net
Furthermore, L-Dap is a structural component of several peptide antibiotics, including capreomycin (B601254) and viomycin (B1663724), which are used as second-line treatments for tuberculosis. nih.gov The enzymes involved in L-Dap synthesis are unique to these pathways and are absent in humans, making them specific targets for drug development. nih.govnih.gov
Synthetic Derivatives and Novel Targets: Researchers have synthesized derivatives of L-Dap to create novel antimicrobial agents. A notable example is N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), which, when incorporated into dipeptides, acts as an irreversible inhibitor of glucosamine-6-phosphate synthetase. nih.gov This enzyme is crucial for the formation of the bacterial cell wall. The dipeptide structure facilitates transport into the microbial cell via peptide permeases, demonstrating a targeted drug delivery strategy. nih.gov This approach highlights the potential of using L-Dap as a scaffold for designing potent and selective enzyme inhibitors.
Table 1: L-Dap in Antimicrobial Compounds and Pathways
| Compound/System | Class | Role of L-Dap | Target Organism/Process |
|---|---|---|---|
| Staphyloferrin B | Siderophore | Essential Precursor | Staphylococcus aureus iron acquisition |
| Capreomycin | Peptide Antibiotic | Structural Component | Mycobacterium tuberculosis protein synthesis |
| Viomycin | Peptide Antibiotic | Structural Component | Mycobacterium tuberculosis protein synthesis |
| FMDP-dipeptides | Synthetic Inhibitor | Scaffold for Drug | Bacterial and fungal cell wall synthesis |
Biotechnological Production of L-Dap and its Derivatives
The growing importance of L-Dap and its derivatives in pharmaceuticals has spurred research into their efficient biotechnological production. Microbial fermentation and enzymatic synthesis offer sustainable alternatives to complex chemical synthesis routes.
The biosynthesis of L-Dap has been elucidated in several microorganisms. In Staphylococcus aureus, a two-enzyme pathway is responsible for its production. researchgate.net The process begins with the substrates O-phospho-L-serine (OPS) and L-glutamate. researchgate.netnih.gov The enzyme SbnA catalyzes the condensation of these substrates to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.net Subsequently, the enzyme SbnB, which is NAD+-dependent, oxidatively hydrolyzes ACEGA to yield L-Dap and α-ketoglutarate. researchgate.netnih.gov
A similar pathway exists in the biosynthesis of the antibiotic capreomycin by Streptomyces species. nih.gov Here, the enzymes CmnB and CmnK perform analogous functions to SbnA and SbnB, respectively, converting OPS and L-glutamate into L-Dap. nih.gov Understanding these natural pathways is the first step toward harnessing them for industrial production. Metabolic engineering efforts are focused on optimizing these pathways in host organisms like Escherichia coli or Corynebacterium glutamicum for the overproduction of L-Dap. researchgate.netlbl.govnih.gov
Table 2: Enzymatic Pathways for L-Dap Production
| Organism | Enzymes | Substrates | Intermediate | Final Products |
|---|---|---|---|---|
| Staphylococcus aureus | SbnA, SbnB | O-phospho-L-serine, L-glutamate | ACEGA | L-Dap, α-ketoglutarate |
| Streptomyces sp. | CmnB, CmnK | O-phospho-L-serine, L-glutamate | ACEGA | L-Dap, α-ketoglutarate |
Genetic Engineering for Modulating L-Dap Production in Organisms
Genetic engineering provides powerful tools to manipulate and optimize the production of L-Dap in microorganisms. By modifying the genes responsible for its biosynthesis, researchers can increase yields, create novel derivatives, and confirm the physiological role of the L-Dap pathway.
In S. aureus, the genes encoding the L-Dap biosynthetic enzymes, sbnA and sbnB, are located within the staphyloferrin B biosynthetic gene cluster. researchgate.net Studies involving the mutation or knockout of these genes have definitively shown that they are essential for staphyloferrin B synthesis, thereby confirming their role in L-Dap production. mdpi.com These genetic manipulation techniques are fundamental to understanding the pathway's function.
For biotechnological applications, strategies involve the overexpression of key biosynthetic genes. By placing genes like sbnA and sbnB (or cmnB and cmnK) under the control of strong, inducible promoters in a suitable host organism like E. coli, the production of the corresponding enzymes can be significantly increased. lbl.gov This leads to a higher flux through the pathway and greater accumulation of L-Dap. Further genetic modifications could include deleting genes for competing metabolic pathways to channel more precursors towards L-Dap synthesis or engineering enzymes for improved catalytic efficiency. researchgate.netresearchgate.net
Therapeutic Potential in Neurodegenerative Diseases
Research into L-Dap and its derivatives has uncovered potential applications in the context of neurodegenerative diseases, not as a direct treatment, but through the action of its metabolites and synthetic analogs. This potential stems from two main areas: mitigating cellular damage associated with these diseases and understanding the mechanisms of neurotoxicity through a related compound.
Chemically synthesized derivatives of L-Dap have been shown to be potent scavengers of reactive aldehyde and dicarbonyl species, such as methylglyoxal (B44143). nih.govresearchgate.net These reactive species are implicated in the formation of advanced glycation endproducts (AGEs), which contribute to the oxidative stress and protein aggregation seen in neurodegenerative conditions like Alzheimer's disease. researchgate.net Peptides containing an N-terminal Dap residue can effectively trap these harmful compounds, preventing them from modifying proteins and causing cellular damage. researchgate.net This suggests a therapeutic strategy aimed at reducing the burden of AGEs in the brain.
Conversely, a well-known neurotoxin, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a derivative of L-Dap found in the grass pea, Lathyrus sativus. nih.govresearchgate.netresearchgate.net Chronic consumption of grass pea can lead to neurolathyrism, a neurodegenerative disease characterized by the irreversible paralysis of the lower limbs due to the death of motor neurons. nih.govresearchgate.net β-ODAP is an excitotoxin that acts on glutamate (B1630785) receptors, leading to excessive calcium influx, oxidative stress, and ultimately, motor neuron cell death. nih.govresearchgate.net Studying the toxic mechanism of β-ODAP provides a valuable model for understanding the pathways of excitotoxicity and oxidative stress that are relevant to other motor neuron diseases. nih.gov
Advanced Studies on Enzyme Mechanisms and Substrate Specificity
Detailed biochemical and structural studies of the enzymes involved in L-Dap metabolism have provided deep insights into their catalytic mechanisms and substrate specificity. This knowledge is crucial for enzyme engineering and for the design of specific inhibitors.
The biosynthesis of L-Dap is a well-characterized two-step enzymatic process. researchgate.netnih.gov
Step 1 (Condensation): The first enzyme (SbnA in S. aureus or CmnB in Streptomyces) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netnih.gov It catalyzes the condensation of O-phospho-L-serine and L-glutamate to produce the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.netnih.govnih.gov The mechanism involves the formation of an aminoacrylate intermediate from O-phospho-L-serine. rsc.org
Step 2 (Oxidative Hydrolysis): The second enzyme (SbnB or CmnK) is an NAD+-dependent dehydrogenase. researchgate.netnih.gov It binds ACEGA and NAD+, facilitating a hydride transfer from the substrate to NAD+ to form an imine intermediate and NADH. nih.govnih.gov This imine is then hydrolyzed by a water molecule to release L-Dap and α-ketoglutarate, regenerating the enzyme for the next catalytic cycle. nih.govnih.gov
Crystal structures of these enzymes, such as SbnB, have been solved in complex with their substrates and products. nih.gov These structures reveal the specific amino acid residues in the active site that are required for substrate binding, oxidation, and hydrolysis, providing a precise blueprint of the catalytic mechanism. nih.gov
Studies on related enzymes, such as those in the lysine (B10760008) biosynthetic pathway, demonstrate the high degree of substrate specificity inherent in these systems. For example, the DapE enzyme, which hydrolyzes N-succinyl-L,L-diaminopimelic acid, shows strict stereospecificity, unable to process other stereoisomers of its substrate. marquette.edu This high fidelity is a common feature of metabolic enzymes and is essential for preventing the formation of incorrect or toxic byproducts.
Environmental and Agricultural Implications of L-Dap and its Toxins
The primary environmental and agricultural significance of L-Dap is linked to its neurotoxic derivative, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), which is produced by the legume Lathyrus sativus, commonly known as the grass pea. researchgate.netmdpi.com
Agricultural Significance: The grass pea is a remarkably resilient crop, capable of thriving in harsh environmental conditions such as drought and flooding where other crops fail. researchgate.net This makes it an important food source for subsistence farmers in regions of South Asia and Sub-Saharan Africa, particularly during times of famine. researchgate.netmdpi.com It serves as a protein-rich food for humans and a valuable feed for livestock. mdpi.com
Environmental Toxin and Health Implications: The major drawback of the grass pea is the presence of β-ODAP in its seeds and vegetative parts. mdpi.com Continuous consumption of large quantities of grass pea for extended periods (e.g., more than three months) can lead to the neurodegenerative disorder neurolathyrism. mdpi.com This has created a significant public health challenge in communities that rely on this crop for survival.
Research has focused on understanding the distribution of β-ODAP within the plant to mitigate its toxic effects. Studies have shown that the concentration of β-ODAP varies significantly between different plant parts and throughout the plant's life cycle. mdpi.com The highest concentrations are often found in young, developing leaves, while the content in seeds, though still significant, can be lower. mdpi.com For instance, one study reported that β-ODAP content could be as high as 1.01% in leaves while being around 0.20% in the seeds of the same plant at maturity. mdpi.com This knowledge can inform agricultural practices, such as using the plant for animal fodder at stages when toxin levels are lower. Efforts in plant breeding are also underway to develop low-β-ODAP varieties of grass pea, which would allow for the safe utilization of this otherwise valuable and hardy crop. researchgate.net
Table of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | L-Dap, (S)-2,3-diaminopropanoic acid |
| O-phospho-L-serine | OPS |
| L-glutamate | |
| N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid | ACEGA |
| α-ketoglutarate | 2-oxoglutarate |
| Staphyloferrin B | |
| Capreomycin | |
| Viomycin | |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid | FMDP |
| Glucosamine-6-phosphate | |
| Pyridoxal 5'-phosphate | PLP |
| Nicotinamide adenine (B156593) dinucleotide | NAD+ |
| 2-aminoacrylate | 2AA |
| Pyruvate | |
| Pantothenate | Vitamin B5 |
| Coenzyme A | CoA |
| β-N-oxalyl-L-α,β-diaminopropionic acid | β-ODAP, L-β-ODAP |
| Methylglyoxal |
Q & A
Q. What are the primary biosynthetic pathways for L-2,3-diaminopropionic acid (L-Dap) in microbial systems?
L-Dap is synthesized via enzyme-catalyzed reactions involving precursors like L-glutamate, L-threonine, or L-proline. In Staphylococcus aureus, the SbnA and SbnB enzymes are critical: SbnB acts as a dehydrogenase/cyclodeaminase, converting L-glutamate to L-Dap via α-ketoglutarate intermediates . Methodologically, gene knockout studies (e.g., sbnA/B mutants) combined with isotopic labeling (e.g., -glutamate) can track precursor incorporation and validate pathway steps .
Q. How can L-Dap be quantified in bacterial cultures or biological samples?
Reverse-phase HPLC coupled with UV/fluorescence detection is commonly used. Derivatization with ninhydrin or o-phthalaldehyde enhances sensitivity for amino acid quantification. For metabolic studies, stable isotope-labeled L-Dap (e.g., -labeled) can be traced via LC-MS .
Q. What role does L-Dap play in siderophore biosynthesis?
L-Dap is a key iron-chelating component in staphyloferrin B, a siderophore critical for iron acquisition in S. aureus. Its dual amine groups coordinate Fe(III), enabling microbial iron scavenging under nutrient-limited conditions. Disruption of sbnA/B genes abolishes siderophore production, which can be rescued by exogenous L-Dap supplementation .
Advanced Research Questions
Q. How do SbnA and SbnB enzymes mechanistically collaborate in L-Dap synthesis?
SbnA, a cysteine synthase homolog, generates a persulfide intermediate, while SbnB catalyzes dehydrogenation and cyclodeamination. Structural studies (e.g., X-ray crystallography at 2.11 Å resolution) reveal SbnB’s active site binds NAD and PLP, facilitating α-ketoglutarate release and L-Dap formation . Mutagenesis of conserved residues (e.g., His276 in SbnB) disrupts activity, validated via enzymatic assays with purified proteins .
Q. What strategies optimize L-Dap production in engineered microbial systems?
Heterologous expression of sbnA/B in E. coli enables L-Dap biosynthesis. Yield improvements involve:
Q. How do L-Dap-containing peptides influence structural stability and bioactivity?
L-Dap’s dual amine groups enable unique hydrogen-bonding networks. In peptidomimetics, replacing lysine with L-Dap enhances proteolytic resistance and binding specificity. Circular dichroism (CD) and NMR studies show L-Dap incorporation alters peptide helicity, as seen in conotoxin analogs . For example, L-Dap substitution in tachykinin receptors improves fluorescence probe stability .
Q. What contradictions exist in L-Dap’s biosynthetic models, and how are they resolved?
Isotopic labeling in Streptomyces alanosinicus suggests L-Dap is loaded onto a peptidyl carrier protein (PCP) for stability during diazeniumdiolate biosynthesis . However, S. aureus studies propose direct incorporation into siderophores without PCP mediation . Comparative genomics and in vitro reconstitution assays (e.g., testing PCP-L-Dap interactions) are used to reconcile these models .
Methodological Focus
Q. How are L-Dap derivatives synthesized for peptide chemistry applications?
Protected derivatives like N-Boc-N-allyloxycarbonyl-L-Dap are synthesized via stepwise protection:
- Boc-group (tert-butoxycarbonyl) for α-amine protection.
- Allyloxycarbonyl (Aloc) for β-amine protection.
- Deprotection via Pd-catalyzed allyl cleavage enables selective functionalization. Purity is confirmed by NMR and LC-MS .
Q. What analytical techniques characterize L-Dap-enzyme interactions?
Q. How can L-Dap’s role in antibiotic resistance be investigated?
Iron-restricted growth assays with S. aureus mutants (ΔsbnA/B) quantify staphyloferrin B dependence. Co-culturing with competing microbes (e.g., Pseudomonas aeruginosa) tests L-Dap’s role in iron competition. Transcriptomics (RNA-seq) identifies L-Dap-regulated virulence genes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
